Indium(III) perchlorate octahydrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of Indium(III) compounds, including perchlorate derivatives, has been explored through various methods, including hydrothermal synthesis and reactions involving indium(III) chloride. For instance, the formation of indium(III) perchlorate complexes can be identified through changes in indium coordination in hydrothermal solutions, demonstrating the adaptability of indium(III) in forming complex structures under varying conditions (Seward, Henderson, & Charnock, 2000).

Molecular Structure Analysis

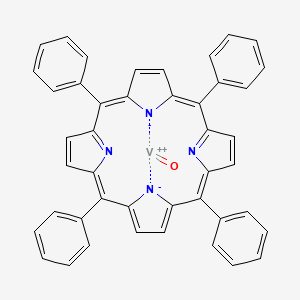

Molecular structure analyses of indium(III) compounds reveal octahedral coordination with water molecules and the potential for perchlorate ion pairing. Studies using techniques like EXAFS and LAXS have detailed the structural configuration of indium(III) in aqueous solutions, highlighting the stability and coordination of indium(III) ions in perchlorate and other media (Lindqvist-Reis et al., 1998).

Chemical Reactions and Properties

Indium(III) perchlorate participates in various chemical reactions, demonstrating its versatility as a compound. Its reactivity includes forming complexes and interacting with different ligands, showcasing its chemical properties in synthesis and catalysis applications. The reactivity with organic ligands and the formation of complex structures are critical aspects of its chemical behavior (Su et al., 2007).

Physical Properties Analysis

The physical properties of indium(III) perchlorate octahydrate and related complexes, such as solvated species, have been studied extensively. The understanding of its solvation, crystal structure, and interaction with solvents like dimethyl sulfoxide provides insights into its physical characteristics and stability under various conditions (Harrowfield, Skelton, & White, 1990).

科学的研究の応用

Complex Formation and Solvation Properties :

- Indium(III) perchlorate forms complexes in hydrothermal solutions, exhibiting properties like constant In 3+ –oxygen distance and formation of In 3+ -perchlorate ion pair in certain solutions (Seward, Henderson, & Charnock, 2000).

- The structure of indium(III) in aqueous perchlorate solutions has been determined using X-ray scattering and EXAFS techniques, revealing details about hydration and coordination with perchlorate ions (Lindqvist-Reis et al., 1998).

Extraction and Stability Studies :

- Research on the stability of indium(III) complexes in sodium perchlorate solutions has provided insights into the formation and stability of various indium(III) complexes, which is crucial for extraction and purification processes (Hasegawa, 1970).

Spectroscopic Analysis and Extraction Mechanisms :

- Spectroscopic studies have been conducted to understand the extraction of indium from perchlorate media, providing insights into the extraction mechanisms and the nature of extracted species (Goetz-Grandmont, Taheri, & Brunette, 1992).

Electrochemical Properties :

- Investigations into the electrochemical behavior of indium(III) ions in the presence of perchlorate ions have contributed to a better understanding of the electrode processes of indium (Zelić, Mlakar, & Branica, 1994).

Environmental and Safety Aspects :

- Studies on the adsorption of indium(III) onto materials like carbon nanotubes have implications for environmental safety and recovery of indium from waste streams (Alguacil, López, Rodríguez, Martínez-Ramírez, & García-Díaz, 2016).

Safety And Hazards

特性

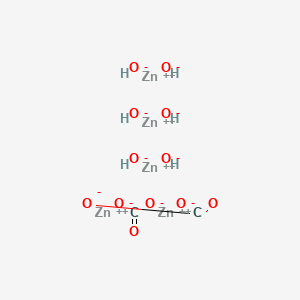

IUPAC Name |

indium(3+);triperchlorate;octahydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClHO4.In.8H2O/c3*2-1(3,4)5;;;;;;;;;/h3*(H,2,3,4,5);;8*1H2/q;;;+3;;;;;;;;/p-3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTGOEFBXGBSXJW-UHFFFAOYSA-K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

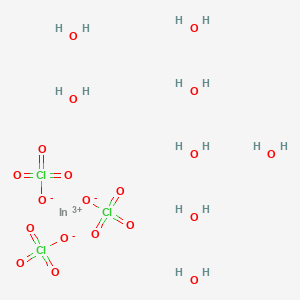

O.O.O.O.O.O.O.O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[In+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3H16InO20 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

557.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Indium(III) perchlorate octahydrate | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。